(S)-Sibutramine (S)-Mandelate (S)-Sibutramine (S)-Mandelate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207256
InChI:
SMILES:
Molecular Formula: C₂₅H₃₄ClNO₃
Molecular Weight: 432

(S)-Sibutramine (S)-Mandelate

CAS No.:

Cat. No.: VC0207256

Molecular Formula: C₂₅H₃₄ClNO₃

Molecular Weight: 432

* For research use only. Not for human or veterinary use.

(S)-Sibutramine (S)-Mandelate -

Specification

Molecular Formula C₂₅H₃₄ClNO₃
Molecular Weight 432

Introduction

Chemical Structure and Properties

Molecular Composition and Stereochemistry

(S)-Sibutramine (S)-Mandelate consists of two chiral components: (S)-Sibutramine and (S)-mandelic acid. The sibutramine component features a cyclobutyl ring structure with a 4-chlorophenyl substituent and a tertiary amine functional group. The specific S-configuration at the chiral carbon creates a defined three-dimensional architecture that influences receptor binding and pharmacological activity.

The molecular structure of the parent compound (S)-sibutramine can be inferred from data available for the hydrochloride salt, which has a molecular formula of C17H27Cl2N . The replacement of the hydrochloride with mandelate (C8H7O3) would yield (S)-Sibutramine (S)-Mandelate with modified physicochemical properties while preserving the critical stereochemical configuration.

(S)-mandelic acid itself is an aromatic α-hydroxy acid with its own chiral center. When combined with (S)-sibutramine, it forms a diastereomeric salt with distinct crystallization properties that can be leveraged in pharmaceutical manufacturing and formulation.

Synthesis and Preparation Methods

Enantiomeric Resolution Techniques

The preparation of (S)-Sibutramine (S)-Mandelate necessarily involves the resolution of racemic sibutramine to isolate the (S)-enantiomer, followed by salt formation with (S)-mandelic acid. Several approaches to enantiomeric resolution have been documented in the literature.

One established method involves the use of chiral acids as resolving agents to form diastereomeric salts with different physicochemical properties. Specifically, mandelic acid has been employed in the resolution of sibutramine metabolites, with both R- and S-mandelic acid serving as effective resolving agents . The absolute stereochemistry of these resolved compounds can be confirmed through single-crystal X-ray crystallography of their mandelate salts.

Another approach involves the asymmetric synthesis of sibutramine enantiomers through stereoselective synthetic pathways. Various strategies have been developed for the synthesis of sibutramine and its metabolites, providing potential routes to enantiomerically enriched starting materials for salt formation .

Salt Formation Process

The formation of (S)-Sibutramine (S)-Mandelate would typically involve the reaction of isolated (S)-sibutramine with (S)-mandelic acid under controlled conditions. This process requires careful optimization of parameters such as solvent selection, temperature, and crystallization conditions to ensure high purity and yield.

The specific procedures for preparing (S)-Sibutramine (S)-Mandelate would build upon established methodologies for pharmaceutical salt formation, with particular attention to preserving the stereochemical integrity of both components during the process.

Pharmacological Properties and Mechanism of Action

Receptor Binding and Neurotransmitter Effects

Sibutramine functions as a serotonin–norepinephrine reuptake inhibitor (SNRI), exerting its pharmacological effects by inhibiting the reuptake of key neurotransmitters in the central nervous system. Specifically, it reduces the reuptake of norepinephrine (by approximately 73%), serotonin (by approximately 54%), and dopamine (by approximately 16%), thereby increasing the concentrations of these neurotransmitters in synaptic clefts .

This neurotransmitter modulation leads to enhanced satiety signals, reduced appetite, and increased energy expenditure, collectively contributing to weight loss. The serotonergic action, in particular, is believed to play a significant role in appetite regulation.

The pharmacological profile of (S)-Sibutramine differs from that of the R-enantiomer, as evidenced by the binding affinities of their respective metabolites. This enantioselectivity extends to the active metabolites that are primarily responsible for sibutramine's therapeutic effects.

Metabolism and Pharmacokinetics

Sibutramine undergoes significant metabolism in the human body, functioning essentially as a prodrug. It is well absorbed from the gastrointestinal tract (77%) but experiences considerable first-pass metabolism that reduces its bioavailability . The parent compound itself has a relatively short half-life of approximately 1 hour.

The primary metabolic pathway involves demethylation to form two pharmacologically active metabolites: mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS) . These metabolites have substantially longer half-lives (14 and 16 hours, respectively) and are primarily responsible for the drug's pharmacological effects.

The metabolism of sibutramine is mediated by cytochrome P450 isozyme CYP3A4, and the resulting metabolites demonstrate enantioselective pharmacological activity . The formation of the mandelate salt of (S)-Sibutramine could potentially influence the absorption and initial metabolism of the compound, though the ultimate active metabolites would remain the same.

Comparative Binding Affinities

The enantioselective nature of sibutramine's pharmacological effects is clearly illustrated by the differential binding affinities of its metabolites. The following table presents the binding affinities (Ki values in nM) for sibutramine and its metabolites at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT):

CompoundSERTNETDAT
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine152049
(R)-Desmethylsibutramine44412
(S)-Desmethylsibutramine9,200870180
Didesmethylsibutramine201545
(R)-Didesmethylsibutramine140138.9
(S)-Didesmethylsibutramine4,3006212

Values represent Ki in nM

This data reveals striking differences between the R- and S-enantiomers of the active metabolites. Notably, (S)-desmethylsibutramine exhibits substantially lower affinity for the serotonin transporter compared to its R-counterpart, with a Ki value approximately 209 times higher. Similar patterns are observed for the other transporters, though with smaller magnitude differences.

Therapeutic Applications and Clinical Significance

Advantages of the Mandelate Salt Form

The selection of the mandelate salt form for (S)-sibutramine likely aims to optimize specific pharmaceutical properties. Mandelate salts have been employed in pharmaceutical development to modify solubility, stability, and bioavailability profiles of active compounds.

Analytical Methodologies for Characterization

Chromatographic Techniques

The analysis and characterization of (S)-Sibutramine (S)-Mandelate would likely employ sophisticated chromatographic techniques similar to those developed for sibutramine enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases has been used for the separation and quantification of sibutramine enantiomers .

For the specific analysis of (S)-Sibutramine (S)-Mandelate, modifications to these methods would be necessary to account for the presence of the mandelate counterion. The development of validated analytical methods would be essential for quality control and stability assessment of this specialized pharmaceutical salt.

Structural Confirmation Techniques

Confirmation of the structure and absolute stereochemistry of (S)-Sibutramine (S)-Mandelate would typically involve advanced instrumental techniques. Single-crystal X-ray crystallography represents the most definitive method for determining the three-dimensional structure and absolute configuration of chiral compounds .

Nuclear magnetic resonance (NMR) spectroscopy, particularly using techniques sensitive to stereochemical relationships, would provide valuable information about the molecular structure and conformation of the salt. Additionally, vibrational spectroscopy methods such as infrared and Raman spectroscopy could offer insights into the nature of the ionic interaction between (S)-sibutramine and (S)-mandelic acid.

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